molecular formula C13H21NO2 B008838 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione CAS No. 106463-20-1

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione

Cat. No. B008838
M. Wt: 223.31 g/mol
InChI Key: SHTUEFWBMJJSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione (AL-LAD) is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism Of Action

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It binds to these receptors and stimulates them to produce a range of physiological and psychological effects. The exact mechanism of action of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain.

Biochemical And Physiological Effects

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce visual hallucinations, altered states of consciousness, and enhanced creativity. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been found to increase heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. It can be used to study the effects of serotonin on the brain and to test the efficacy of new drugs that target these receptors. However, there are also limitations to using 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione in lab experiments, including the potential for adverse effects and the need for specialized equipment and techniques.

Future Directions

There are several future directions for research on 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione, including the development of new drugs that target serotonin receptors and the study of its potential therapeutic applications. Further research is also needed to understand the long-term effects of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione on the brain and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a partial agonist at serotonin receptors and has been found to produce a range of biochemical and physiological effects. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to understand the full potential of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione and to determine its safety and efficacy in humans.

Synthesis Methods

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione can be synthesized through various methods, including the reduction of lysergic acid with lithium aluminum hydride or the condensation of diethylamine with 2,4-dioxopiperidine. The synthesis process involves the use of specialized equipment and techniques, and it requires a high level of expertise in organic chemistry.

Scientific Research Applications

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been used in scientific research to study its mechanism of action and physiological effects. It has been found to bind to serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other mental health disorders.

properties

CAS RN

106463-20-1

Product Name

1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3,3-diethyl-5-methyl-1-prop-2-enylpiperidine-2,4-dione

InChI

InChI=1S/C13H21NO2/c1-5-8-14-9-10(4)11(15)13(6-2,7-3)12(14)16/h5,10H,1,6-9H2,2-4H3

InChI Key

SHTUEFWBMJJSIC-UHFFFAOYSA-N

SMILES

CCC1(C(=O)C(CN(C1=O)CC=C)C)CC

Canonical SMILES

CCC1(C(=O)C(CN(C1=O)CC=C)C)CC

synonyms

N-allylmethyprylon

Origin of Product

United States

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